molecular formula C15H10ClF3N2O4 B15489753 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide CAS No. 5537-60-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

カタログ番号: B15489753
CAS番号: 5537-60-0
分子量: 374.70 g/mol
InChIキー: GBDJYIWSYOPKHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a substituted acetamide derivative characterized by:

  • Aromatic backbone: A 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
  • Phenoxy substituent: A 2-nitrophenoxy group linked to the acetamide carbonyl.

特性

CAS番号

5537-60-0

分子式

C15H10ClF3N2O4

分子量

374.70 g/mol

IUPAC名

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C15H10ClF3N2O4/c16-10-6-5-9(15(17,18)19)7-11(10)20-14(22)8-25-13-4-2-1-3-12(13)21(23)24/h1-7H,8H2,(H,20,22)

InChIキー

GBDJYIWSYOPKHF-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Phenoxy-Substituted Acetamides

Compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide)
  • Structural differences: Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a 4-nitrophenyl moiety and introduces a hydroxyl group on the phenoxy ring.
  • Implications : The hydroxyl group may enhance hydrogen bonding, improving solubility but reducing metabolic stability compared to the nitro group in the target compound .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structural differences: Features a methylsulfonyl group instead of the phenoxy substituent.
  • Crystal structure analysis reveals intermolecular hydrogen bonding via carbonyl oxygen, suggesting solid-state stability .

Heterocyclic Acetamide Derivatives

P9 (N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide)
  • Structural differences: Replaces the nitrophenoxy group with a thiazolidinedione ring conjugated to a pyridinylmethylene moiety.
  • Bioactivity : Demonstrates HDAC8 inhibition (IC₅₀ = 1.2 µM), attributed to the thiazolidinedione core’s metal-chelating properties. High melting point (>300°C) and HPLC purity (97.99%) indicate thermal stability and synthetic efficiency .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Structural differences: Incorporates a thienopyrimidinylsulfanyl group.
  • The ethyl and methyl groups may sterically hinder metabolic degradation .

Trifluoromethyl-Containing Analogs

Compound 13 (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide)
  • Structural differences : Uses a benzothiazole scaffold with dual trifluoromethyl groups.
  • Synthesis : Microwave-assisted reaction yields 19% product, highlighting challenges in coupling bulky substituents .
N-(3-(trifluoromethyl)phenyl)acetamide Derivatives (P6)
  • Structural differences: Lacks the nitrophenoxy group but includes a pyridinylmethylene-thiazolidinedione.
  • Physical Properties : Melting point (244.5°C) and UV absorption (λmax = 332.4 nm) suggest moderate stability and conjugation effects .

Nitro Group Variations

N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide (22)
  • Structural differences : Positions the nitro group on a sulfonyl-substituted phenyl ring.
  • Implications: The sulfonyl linkage may confer resistance to enzymatic cleavage compared to ether linkages in phenoxy derivatives .

Key Comparative Data

Compound Name Key Substituents Molecular Weight Notable Properties Reference
Target Compound 2-nitrophenoxy, CF₃, Cl ~406.7* High electron-withdrawing potential N/A
P9 Thiazolidinedione, pyridinylmethylene 441 HDAC8 inhibition, >300°C melting point
Compound B1 4-nitrophenyl, 3-hydroxy-5-methylphenoxy ~316.3 Enhanced hydrogen bonding
Compound 13 Benzothiazole, dual CF₃ ~408.3 Low synthetic yield (19%)

*Calculated based on structural formula.

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during acylation to avoid side reactions (e.g., nitro group reduction) .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of the 2-nitrophenoxy group .
  • Purification : Use column chromatography with a hexane:ethyl acetate gradient (3:1 to 1:1) to isolate the product from unreacted starting materials .
  • Yield Improvement : Introduce catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate nucleophilic substitution .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer efficacy)?

Methodological Answer:
Contradictions may arise from assay variability or structural analogs. To address this:

  • Comparative Assays : Test the compound under standardized protocols (e.g., CLSI guidelines for antifungals; NCI-60 panel for cancer cells) .
  • Structural Confirmation : Verify purity (>95% via HPLC) and identity (¹H/¹³C NMR, IR) to rule out impurities influencing activity .
  • Target-Specific Studies : Use CRISPR-mediated gene knockout models to validate interactions with proposed targets (e.g., fungal CYP51 or human HDAC8) .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity Assessment : Reverse-phase HPLC (C18 column, 254 nm UV detection) with isocratic elution (methanol:water 70:30) .
  • Structural Confirmation :
    • ¹H NMR (DMSO-d₆): Look for acetamide NH (~10.2 ppm) and aromatic protons (~7.5–8.3 ppm) .
    • FTIR: Confirm C=O stretch (~1680 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520, 1340 cm⁻¹) .
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

Advanced Question: What mechanistic insights exist for the reactivity of the 2-nitrophenoxy group in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution on the nitro group .
  • Isotopic Labeling : Track ¹⁸O-labeled nitro groups via mass spectrometry to confirm displacement pathways .

Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal lanosterol demethylase). Focus on hydrophobic pockets accommodating the trifluoromethyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with acetamide NH) .
  • QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) using Hammett σ constants to optimize bioactivity .

Basic Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify the phenyl (e.g., replace Cl with F) or nitrophenoxy (e.g., reduce NO₂ to NH₂) groups .
  • Biological Screening : Test derivatives against a panel of fungal/cancer cell lines with wild-type and resistant strains .
  • Electron-Withdrawing Effects : Quantify substituent impacts on electron density via cyclic voltammetry (e.g., nitro group’s redox potential) .

Advanced Question: How does the compound’s solubility and stability vary under physiological conditions?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification .
  • Degradation Pathways : Identify hydrolytic degradation products (e.g., cleavage of acetamide bond) via LC-MS/MS under stressed conditions (pH 2–9) .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles to enhance bioavailability .

Advanced Question: What metabolic pathways are hypothesized for this compound in mammalian systems?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at the phenyl ring) via UPLC-QTOF .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Metabolite Identification : Use ¹⁹F NMR to track trifluoromethyl group stability during metabolism .

Advanced Question: Can this compound exhibit synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination Screens : Test with fluconazole (antifungal) or cisplatin (anticancer) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination therapy vs. monotherapy .

Advanced Question: How can crystallography elucidate this compound’s solid-state behavior?

Methodological Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water) and solve structure to confirm stereochemistry and intermolecular interactions (e.g., H-bonding networks) .
  • Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms for formulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。